2-Chloro-6-methoxy-3-phenylquinoline
Overview
Description
2-Chloro-6-methoxy-3-phenylquinoline is a chemical compound with the empirical formula C16H12ClNO . It has a molecular weight of 269.73 .
Molecular Structure Analysis
The SMILES string for 2-Chloro-6-methoxy-3-phenylquinoline is COc1ccc2nc(Cl)c(cc2c1)-c3ccccc3 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.Physical And Chemical Properties Analysis
2-Chloro-6-methoxy-3-phenylquinoline is a solid compound . More detailed physical and chemical properties are not available in the resources I have access to.Scientific Research Applications
Biomedical Applications of Quinoline Derivatives
Antimicrobial and Antiviral Properties
Quinoline derivatives, including compounds structurally related to "2-Chloro-6-methoxy-3-phenylquinoline," are noted for their antimicrobial and antiviral activities. These properties make them candidates for the development of new therapeutic agents against a variety of infectious diseases. For example, chloroquine and hydroxychloroquine, which are 4-aminoquinoline compounds, have been used as antimalarial drugs and have also been explored for their potential against viral infections, including COVID-19 (Herbert & Fournier, 2022).
Applications in Cancer Research
Some quinoline derivatives exhibit anticancer activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and interference with cell signaling pathways. This has sparked interest in synthesizing novel quinoline-based compounds for cancer therapy. The pharmacological safety and potential therapeutic applications of these compounds are subjects of ongoing research (Cooper & Magwere, 2008).
Role in Autoimmune Disorders
Quinoline derivatives like chloroquine and hydroxychloroquine are known for their immunomodulatory effects, making them useful in the treatment of autoimmune disorders such as systemic lupus erythematosus (SLE) and rheumatoid arthritis. They can reduce inflammation and autoantibody production, thus ameliorating disease symptoms (Ponticelli & Moroni, 2017).
Drug Delivery and Biomaterial Applications
Quinoline derivatives have been explored for their potential in drug delivery systems, owing to their ability to interact with biological membranes and to be modified into various formulations. Their structural diversity allows for the development of targeted delivery mechanisms, which could improve the efficacy and reduce the side effects of therapeutic agents. Additionally, their biocompatibility makes them suitable for use in biomaterials (Monge et al., 2011).
Safety And Hazards
Future Directions
As for future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may be used in various research applications, although specific future directions are not provided in the resources I have access to.
properties
IUPAC Name |
2-chloro-6-methoxy-3-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-13-7-8-15-12(9-13)10-14(16(17)18-15)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBHOBDCDNXFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416178 | |
Record name | 2-chloro-6-methoxy-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-3-phenylquinoline | |
CAS RN |
85274-57-3 | |
Record name | 2-Chloro-6-methoxy-3-phenylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85274-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-6-methoxy-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85274-57-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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